1-methyl-1H-indazole-5-carboxamide - 2639439-85-1

1-methyl-1H-indazole-5-carboxamide

Catalog Number: EVT-6315634
CAS Number: 2639439-85-1
Molecular Formula: C9H9N3O
Molecular Weight: 175.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From 1-Methyl-1H-indazole-5-carboxylic acid: This method involves converting the carboxylic acid to the corresponding acyl chloride followed by reaction with an amine. This approach allows for diverse substitutions on the amide nitrogen. [, , , ]
  • From 1-Methyl-1H-indazole-5-carbonyl chloride: Reacting this compound directly with various amines offers another versatile route to access different amide derivatives. []
  • From 1-Methyl-4-nitro-1H-indazole: This strategy uses a palladium-catalyzed C-H arylation reaction to introduce substituents at the C3 or C7 position, followed by functional group transformations to afford the desired 1-methyl-1H-indazole-5-carboxamide derivatives. []
Molecular Structure Analysis
  • Substituents on the indazole ring: Modifying the substituents, particularly at the C3 and C7 positions, significantly impacts the compound's pharmacological profile. [, , ]
  • Nature of the amide substituent: The steric and electronic properties of the amide substituent play a crucial role in determining potency and selectivity for various targets. [, , , ]
Chemical Reactions Analysis
  • N-Alkylation: While challenging, selective N-alkylation of the indazole nitrogen can be achieved through careful control of reaction conditions and choice of reagents. []
  • Electrophilic aromatic substitution: The electron-rich indazole ring system is amenable to electrophilic substitution reactions, allowing for further functionalization. [, ]
Mechanism of Action
  • MAO-B Inhibition: 1-Methyl-1H-indazole-5-carboxamides act as potent, selective, competitive, and reversible inhibitors of MAO-B. [] Computational docking studies suggest they interact with the enzyme's active site, blocking the binding of substrates like dopamine.
  • GSK-3β Inhibition: Derivatives of 1-methyl-1H-indazole-5-carboxamide have been shown to be potent ATP-competitive inhibitors of GSK-3β. [] This inhibition is achieved by competing with ATP for binding to the enzyme's active site.
Applications

Monoamine Oxidase B (MAO-B) Inhibition

1-Methyl-1H-indazole-5-carboxamides have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the breakdown of dopamine in the brain. [] This property makes them promising candidates for developing new treatments for Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency.

  • N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491): This compound exhibited subnanomolar potency against human MAO-B with an IC50 of 0.386 nM and high selectivity over MAO-A (>25,000-fold). []
  • N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (PSB-1434): This derivative demonstrated potent inhibition of human MAO-B (IC50 = 1.59 nM) with high selectivity over MAO-A (>6,000-fold) and superior physicochemical properties. []

Anti-Prostate Cancer Activity

Certain derivatives of 1-methyl-1H-indazole-5-carboxamide have shown promising anti-prostate cancer activity in preclinical studies. [] These compounds exert their effects by inhibiting the androgen receptor (AR) signaling pathway, which plays a crucial role in prostate cancer progression.

  • Compound H24: This derivative effectively blocked the expression of prostate-specific antigen (PSA), a marker of prostate cancer, at 10 μM. It also displayed potent antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines with GI50 values of 7.73 μM and 7.07 μM, respectively. []

Anthelmintic Activity

1-Methyl-1H-pyrazole-5-carboxamide derivatives, structurally related to 1-methyl-1H-indazole-5-carboxamide, have emerged as potent anthelmintic agents, effectively targeting parasitic nematodes like Haemonchus contortus. [, ]

  • Compounds 10, 17, 20, and 22: These analogues exhibited sub-nanomolar potency against the fourth larval (L4) stage of H. contortus and showed strong selectivity towards the parasite compared to human MCF10A cells. []
  • Compounds 9 and 27: These derivatives demonstrated promising activity against a panel of other parasitic nematodes, including hookworms and whipworms. []

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, structurally similar to 1-methyl-1H-indazole-5-carboxamide, represent a novel class of potent and selective GSK-3β inhibitors. [] These compounds hold therapeutic potential for treating bipolar disorder, as GSK-3β is implicated in its pathophysiology.

  • Compound 14i: This derivative exhibited a favorable pharmacokinetic profile and brain exposure after intraperitoneal administration in mice. It also demonstrated efficacy in a mouse model of mania, highlighting its potential as a novel therapeutic agent for mood disorders. []

Bruton's Tyrosine Kinase (BTK) Inhibition

Although not directly derived from 1-methyl-1H-indazole-5-carboxamide, the discovery of 1-amino-1H-imidazole-5-carboxamide derivatives as potent and selective BTK inhibitors showcases the potential of similar scaffolds in targeting this kinase. [] BTK plays a crucial role in B-cell receptor signaling and is a validated target for treating B-cell malignancies.

  • Compound 26: This novel BTK inhibitor exhibited impressive selectivity, favorable pharmacokinetic properties, and robust antitumor efficacy in vivo, indicating its potential as a new therapeutic option for B-cell lymphomas. []

Antifungal Activity

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide, structurally related to 1-methyl-1H-indazole-5-carboxamide, have been reported to possess promising antifungal activity against various phytopathogenic fungi. []

  • N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m): This compound exhibited higher antifungal activity than the commercial fungicide boscalid against seven phytopathogenic fungi. [] Molecular docking studies revealed that the carbonyl oxygen atom of 9m formed hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on succinate dehydrogenase (SDH), a key enzyme in fungal respiration.

Tubulin Polymerization Inhibition

1-Methyl-1H-indole–pyrazoline hybrids, structurally resembling 1-methyl-1H-indazole-5-carboxamide, have been explored as potential tubulin polymerization inhibitors for anticancer therapy. []

  • Compound e19 [5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide]: This compound demonstrated potent inhibition of tubulin assembly (IC50 = 2.12 μM) and in vitro growth inhibitory activity against a panel of four human cancer cell lines (IC50 values of 0.21–0.31 μM). [] Further studies revealed that compound e19 induced apoptosis, caused cell cycle arrest in the G2/M phase, and disrupted the cellular microtubule network in HeLa cells.

N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491)

Compound Description: This compound is a highly potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B) []. It exhibits an IC50 value of 0.386 nM against human MAO-B, demonstrating over 25,000-fold selectivity over MAO-A [].

Relevance: This compound shares the core structure of 1-methyl-1H-indazole-5-carboxamide with the addition of a 3,4-dichlorophenyl group attached to the carboxamide nitrogen. This modification contributes to its potent and selective MAO-B inhibitory activity [].

N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410)

Compound Description: Similar to PSB-1491, this compound is also a highly potent, selective, competitive, and reversible MAO-B inhibitor []. It displays an IC50 value of 0.227 nM against human MAO-B with greater than 5,700-fold selectivity over MAO-A [].

Relevance: This compound can be considered structurally related to 1-methyl-1H-indazole-5-carboxamide through a bioisosteric replacement. The core indazole scaffold of 1-methyl-1H-indazole-5-carboxamide is replaced with an indole ring in PSB-1410. Additionally, it also possesses a 3,4-dichlorophenyl substituent on the carboxamide nitrogen, contributing to its MAO-B inhibitory activity [].

(E)-N-(3,4-Dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58)

Compound Description: This compound represents a novel class of highly potent and selective MAO-B inhibitors []. It exhibits an IC50 value of 0.612 nM against human MAO-B, with over 16,000-fold selectivity over MAO-A [].

Relevance: This compound is structurally related to 1-methyl-1H-indazole-5-carboxamide by modification of the carboxamide linker. The carboxamide group of 1-methyl-1H-indazole-5-carboxamide is replaced with a methanimine spacer in compound 58, while retaining the 3,4-dichlorophenyl group and contributing to its potent MAO-B inhibitory activity [].

N-(3,4-Difluorophenyl)-1H-indazole-5-carboxamide (PSB-1434)

Compound Description: This compound demonstrates potent and selective MAO-B inhibition combined with superior physicochemical properties []. It exhibits an IC50 value of 1.59 nM against human MAO-B and over 6,000-fold selectivity over MAO-A [].

Relevance: This compound shares the core structure of 1-methyl-1H-indazole-5-carboxamide with the modification of a 3,4-difluorophenyl group attached to the carboxamide nitrogen, replacing the 3,4-dichlorophenyl group found in other related compounds []. This subtle change in halogen substitution contributes to its potent and selective MAO-B inhibitory activity while potentially improving its physicochemical properties [].

Properties

CAS Number

2639439-85-1

Product Name

1-methyl-1H-indazole-5-carboxamide

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.